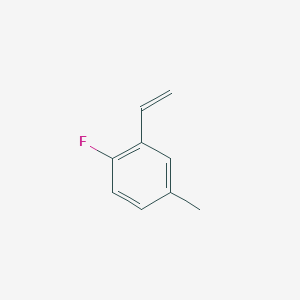

1-Fluoro-4-methyl-2-vinylbenzene

CAS No.:

Cat. No.: VC18202770

Molecular Formula: C9H9F

Molecular Weight: 136.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F |

|---|---|

| Molecular Weight | 136.17 g/mol |

| IUPAC Name | 2-ethenyl-1-fluoro-4-methylbenzene |

| Standard InChI | InChI=1S/C9H9F/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3 |

| Standard InChI Key | MSXXSPUEIQYBSR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)F)C=C |

Introduction

Chemical Identity and Structural Features

1-Fluoro-4-methyl-2-vinylbenzene belongs to the class of substituted benzenes, where the aromatic ring is functionalized with three distinct groups: fluorine, methyl, and vinyl. The IUPAC name reflects the substituents’ positions, ensuring unambiguous identification. The fluorine atom at position 1 exerts a strong electron-withdrawing effect, while the methyl group at position 4 donates electrons via hyperconjugation. The vinyl group at position 2 introduces π-electron density and steric considerations.

Molecular Formula: C₉H₉F

Molecular Weight: 136.17 g/mol

CAS Registry Number: 394-46-7

Synonym: 1-ethenyl-2-fluoro-4-methylbenzene

The compound’s structure is validated by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR. For instance, the vinyl group’s protons resonate at δ ≈ 5.2–5.8 ppm (cis/trans coupling), while the aromatic fluorine appears at δ ≈ -110 ppm in ¹⁹F NMR .

Synthesis and Manufacturing

The synthesis of 1-fluoro-4-methyl-2-vinylbenzene typically involves two primary routes:

Friedel-Crafts Alkylation Followed by Halogenation

A common method begins with toluene derivatives, where a methyl group is introduced via Friedel-Crafts alkylation. Subsequent fluorination using fluorine gas or electrophilic fluorinating agents (e.g., Selectfluor) yields the fluorinated intermediate. Finally, a vinyl group is introduced through Heck coupling or Wittig reactions. For example, reacting 1-fluoro-4-methylbenzene with vinyl magnesium bromide under Grignard conditions produces the target compound .

Partial Hydrogenation of Ethynyl Precursors

An alternative route involves the partial hydrogenation of 2-ethynyl-1-fluoro-4-methylbenzene. Using 5% palladium on barium sulfate (Pd/BaSO₄) as a catalyst under hydrogen gas, the ethynyl group (-C≡CH) is selectively reduced to a vinyl group (-CH=CH₂). This method achieves yields exceeding 85%.

Comparative Synthesis Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Friedel-Crafts Alkylation | Toluene derivatives | AlCl₃, vinyl bromide | 60–70 |

| Partial Hydrogenation | 2-Ethynyl derivative | H₂, Pd/BaSO₄, ethanol | 85 |

Physical and Chemical Properties

Thermodynamic Properties

The compound’s volatility is evident from its boiling point of 29–30°C at reduced pressure (4 mmHg), making it suitable for distillation purification. Its density (1.025 g/mL) and refractive index (1.5200) align with trends observed in fluorinated aromatics .

Spectral Characteristics

-

¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 5.20–5.80 (m, 2H, CH₂=CH), 6.90–7.30 (m, 3H, Ar-H).

-

¹³C NMR: δ 21.5 (CH₃), 115.2 (C-F), 126.8–130.5 (Ar-C and vinyl carbons).

Reactivity and Chemical Behavior

The compound’s reactivity is governed by the electronic effects of its substituents:

Electrophilic Aromatic Substitution

-

Nitration: The fluorine atom directs incoming electrophiles to the meta position, while the methyl group activates the ring. Nitration with HNO₃/H₂SO₄ predominantly yields 1-fluoro-4-methyl-5-nitro-2-vinylbenzene.

-

Halogenation: Chlorination (Cl₂/FeCl₃) occurs at the para position relative to the methyl group, producing 1-fluoro-4-methyl-2-vinyl-5-chlorobenzene.

Addition Reactions

The vinyl group undergoes typical alkene reactions:

-

Hydrogenation: Full hydrogenation with Pd/C and H₂ converts the vinyl group to an ethyl group, yielding 1-fluoro-4-methyl-2-ethylbenzene.

-

Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide derivative.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing fluorinated drug candidates. For example, its vinyl group participates in cross-coupling reactions to generate biaryl structures common in kinase inhibitors .

Polymer Chemistry

Vinyl-substituted aromatics are valuable in producing styrene-like polymers. Copolymerization with styrene enhances thermal stability and chemical resistance, useful in high-performance plastics.

Agrochemicals

Fluorinated aromatics are integral to herbicides and pesticides. The methyl and vinyl groups improve lipid solubility, enhancing bioavailability.

Recent Research and Developments

Recent studies focus on optimizing synthesis routes for higher yields and greener conditions. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes. Additionally, catalytic systems using recyclable palladium nanoparticles are under investigation to minimize metal waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume